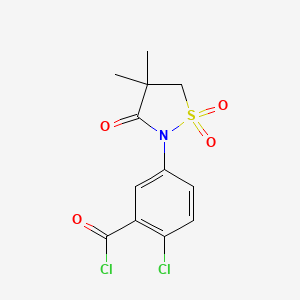

2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

Description

This compound is a benzoyl chloride derivative featuring a 4,4-dimethyl-1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl substituent at the 5-position of the benzene ring. The benzoyl chloride group (-COCl) confers high electrophilicity, making it a reactive intermediate in organic synthesis, particularly in amide or ester formation.

Properties

IUPAC Name |

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO4S/c1-12(2)6-20(18,19)15(11(12)17)7-3-4-9(13)8(5-7)10(14)16/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFWGKAAVYVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves multiple steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the corresponding thiazolidinone derivative.

Introduction of the Benzoyl Chloride Group: The thiazolidinone derivative is then reacted with 2-chloro-5-benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the benzoyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The thiazolidinone ring can be oxidized or reduced under specific conditions to form different derivatives, potentially altering the compound’s reactivity and applications.

Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Bases: Pyridine, triethylamine

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Benzoic Acid Derivatives: Formed by hydrolysis

Scientific Research Applications

Chemistry

In organic synthesis, 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The thiazolidinone ring is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic uses.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of advanced materials.

Mechanism of Action

The biological activity of 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is primarily due to its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

- Structural Differences : Replaces the benzoyl chloride (-COCl) with a benzamide (-CONH-) linked to a 4-methylpiperazinylphenyl group.

- Reactivity : The amide group is less reactive than benzoyl chloride, making this compound more suitable for direct pharmacological use rather than as a synthetic intermediate.

- Pharmacological Relevance : The piperazine moiety may enhance solubility and receptor binding, suggesting applications in central nervous system (CNS) targeting .

- Physical Properties : Molar mass = 491 g/mol; pKa ~12.3 (predicted), indicating weak acidity likely from the amide proton .

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl Chloride

- Structural Differences: Contains a chlorosulfonyl (-SO₂Cl) and fluorine substituent instead of the thiazolidinone sulfone group.

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity of the benzoyl chloride, while the chlorosulfonyl group enables sulfonamide formation.

- Applications : Used in synthesizing sulfonamide-based drugs, such as T-type calcium channel blockers (e.g., ABT-639) .

2-Methoxy-5-(4-methyl-1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl Chloride

- Structural Differences : Substitutes benzoyl chloride with a sulfonyl chloride (-SO₂Cl) and adds a methoxy (-OCH₃) group.

- Electronic Effects : Methoxy’s electron-donating nature reduces electrophilicity compared to the target compound’s benzoyl chloride.

- Utility : Likely used in sulfonamide couplings or as a protease inhibitor precursor .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride

- Structural Differences: Features a trifluoromethoxy (-OCF₃) group instead of the thiazolidinone sulfone.

- Reactivity : The strong electron-withdrawing -OCF₃ group increases benzoyl chloride’s electrophilicity, accelerating nucleophilic acyl substitution reactions.

- Applications : Intermediate in agrochemicals or pharmaceuticals requiring fluorinated motifs .

Key Comparative Data

| Compound Name | Reactive Group | Substituent Features | Molar Mass (g/mol) | Predicted pKa | Key Applications |

|---|---|---|---|---|---|

| Target Compound | Benzoyl chloride | Thiazolidinone sulfone, 4,4-dimethyl | Not reported | Not reported | Synthetic intermediate, drug discovery |

| 2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | Benzamide | Piperazinylphenyl | 491 | 12.30 | CNS-targeted therapeutics |

| 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl Chloride | Benzoyl chloride | Chlorosulfonyl, fluorine | Not reported | Not reported | Sulfonamide drug synthesis |

| 2-Methoxy-5-(4-methyl-1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl Chloride | Sulfonyl chloride | Methoxy | 353.8 | Not reported | Protease inhibitors |

| 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride | Benzoyl chloride | Trifluoromethoxy | Not reported | Not reported | Agrochemical intermediates |

Biological Activity

2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C₁₂H₁₁Cl₂NO₄S

- Molecular Weight : 336.2 g/mol

- CAS Number : 927999-24-4

Synthesis

The synthesis of 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride typically involves the reaction of thiazolidine derivatives with appropriate chlorinated benzoyl compounds. The specific conditions and reagents can vary depending on the desired purity and yield.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial and antifungal agent. Below is a summary of its biological activities:

Antibacterial Activity

In vitro studies have demonstrated that 2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may be effective in treating infections caused by these pathogens.

Antifungal Activity

The antifungal properties were assessed using standard assays against common fungal strains. The results showed that the compound effectively inhibited fungal growth:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The mechanism appears to involve disruption of the fungal cell membrane, leading to cell death.

Antiprotozoal Activity

Research also indicated that this compound has antiprotozoal effects. It was tested against several protozoan species with promising results:

| Protozoan Species | IC₅₀ (µg/mL) |

|---|---|

| Plasmodium falciparum | 50 |

| Trypanosoma brucei | 40 |

This suggests potential applications in treating protozoal infections.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that treatment with formulations containing this compound led to significant improvement in symptoms and reduction in bacterial load.

- Antifungal Treatment in Immunocompromised Patients : In a cohort study of immunocompromised patients suffering from fungal infections, administration of this compound resulted in a higher rate of recovery compared to standard antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.